

# In-Depth Technical Guide: Structure and Stereochemistry of Boc-L-leucinol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Boc-Leucinol*

Cat. No.: *B558283*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, stereochemistry, and key physicochemical properties of Boc-L-leucinol. Detailed experimental protocols for its synthesis and characterization are also presented to support its application in research and development, particularly in the fields of peptide synthesis and medicinal chemistry.

## Chemical Structure and Stereochemistry

Boc-L-leucinol, systematically named tert-butyl N-[(2S)-1-hydroxy-4-methylpentan-2-yl]carbamate, is a chiral amino alcohol protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group.<sup>[1]</sup> The "L" designation in its common name and the "(2S)" in its IUPAC name signify the stereochemistry at the chiral center (the carbon atom bonded to the aminomethyl and isobutyl groups). This specific stereoisomer is derived from the natural amino acid L-leucine.

The presence of the bulky, lipophilic Boc protecting group enhances the solubility of the molecule in organic solvents and prevents the nucleophilicity of the amine group, making it a valuable building block in multi-step organic synthesis.<sup>[2]</sup>

Below is a diagram illustrating the chemical structure of Boc-L-leucinol.

A 2D representation of the chemical structure of Boc-L-leucinol.

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of Boc-L-leucinol is provided in the table below for easy reference and comparison.

Property	Value	Reference
IUPAC Name	tert-butyl N-[(2S)-1-hydroxy-4-methylpentan-2-yl]carbamate	[1]
CAS Number	82010-31-9	[1]
Molecular Formula	C <sub>11</sub> H <sub>23</sub> NO <sub>3</sub>	[1]
Molecular Weight	217.31 g/mol	[1]
Appearance	Colorless to pale yellow viscous liquid	[2]
Optical Rotation	[α] <sup>23</sup> / <sub>D</sub> -27° (c=2 in methanol)	
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ (ppm): 4.85 (br s, 1H, NH), 3.70-3.55 (m, 2H, CH <sub>2</sub> OH), 3.50-3.40 (m, 1H, CHN), 2.55 (br s, 1H, OH), 1.70-1.55 (m, 1H, CH(CH <sub>3</sub> ) <sub>2</sub> ), 1.45 (s, 9H, C(CH <sub>3</sub> ) <sub>3</sub> ), 1.30-1.15 (m, 2H, CH <sub>2</sub> CH(CH <sub>3</sub> ) <sub>2</sub> ), 0.92 (d, J=6.5 Hz, 6H, CH(CH <sub>3</sub> ) <sub>2</sub> )	[3]
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ (ppm): 156.5 (C=O), 79.5 (C(CH <sub>3</sub> ) <sub>3</sub> ), 66.0 (CH <sub>2</sub> OH), 52.0 (CHN), 42.0 (CH <sub>2</sub> CH(CH <sub>3</sub> ) <sub>2</sub> ), 28.5 (C(CH <sub>3</sub> ) <sub>3</sub> ), 25.0 (CH(CH <sub>3</sub> ) <sub>2</sub> ), 23.0, 22.0 (CH(CH <sub>3</sub> ) <sub>2</sub> )	[1]
FT-IR (neat)	ν (cm <sup>-1</sup> ): 3350 (O-H, N-H stretch), 2960-2870 (C-H stretch), 1690 (C=O stretch, urethane), 1520 (N-H bend), 1170 (C-O stretch)	[1]
Mass Spec (ESI)	m/z: 218.17 [M+H] <sup>+</sup> , 240.15 [M+Na] <sup>+</sup>	

## Experimental Protocols

### Synthesis of Boc-L-leucinol

This protocol describes the synthesis of Boc-L-leucinol from L-leucinol and di-tert-butyl dicarbonate.

Materials:

- L-leucinol
- Di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ )
- Triethylamine ( $\text{Et}_3\text{N}$ )
- Methanol ( $\text{MeOH}$ )
- Ethyl acetate ( $\text{EtOAc}$ )
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- In a round-bottom flask, dissolve L-leucinol (1.0 eq) in methanol.
- To the stirred solution, add triethylamine (1.1 eq).
- Add a solution of di-tert-butyl dicarbonate (1.1 eq) in methanol dropwise at room temperature.
- Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, remove the methanol under reduced pressure.

- Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous  $\text{NaHCO}_3$  solution and brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure to yield Boc-L-leucinol as a viscous oil. The product can be further purified by column chromatography on silica gel if necessary.

## Spectroscopic Characterization

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
- The sample is dissolved in deuterated chloroform ( $\text{CDCl}_3$ ).
- Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

### Fourier-Transform Infrared (FT-IR) Spectroscopy:

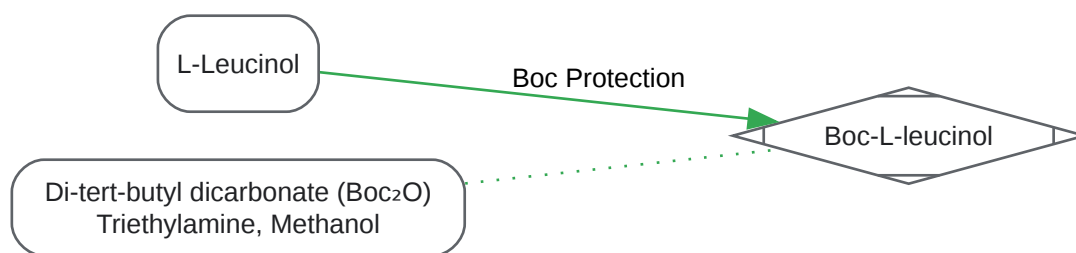
- The FT-IR spectrum is recorded on a spectrometer equipped with an attenuated total reflectance (ATR) accessory.
- A small amount of the neat sample is placed directly on the ATR crystal.
- The spectrum is typically recorded in the range of  $4000\text{--}400\text{ cm}^{-1}$ .

### Mass Spectrometry (MS):

- High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
- The sample is dissolved in a suitable solvent such as methanol or acetonitrile.

## Logical Relationships and Workflows

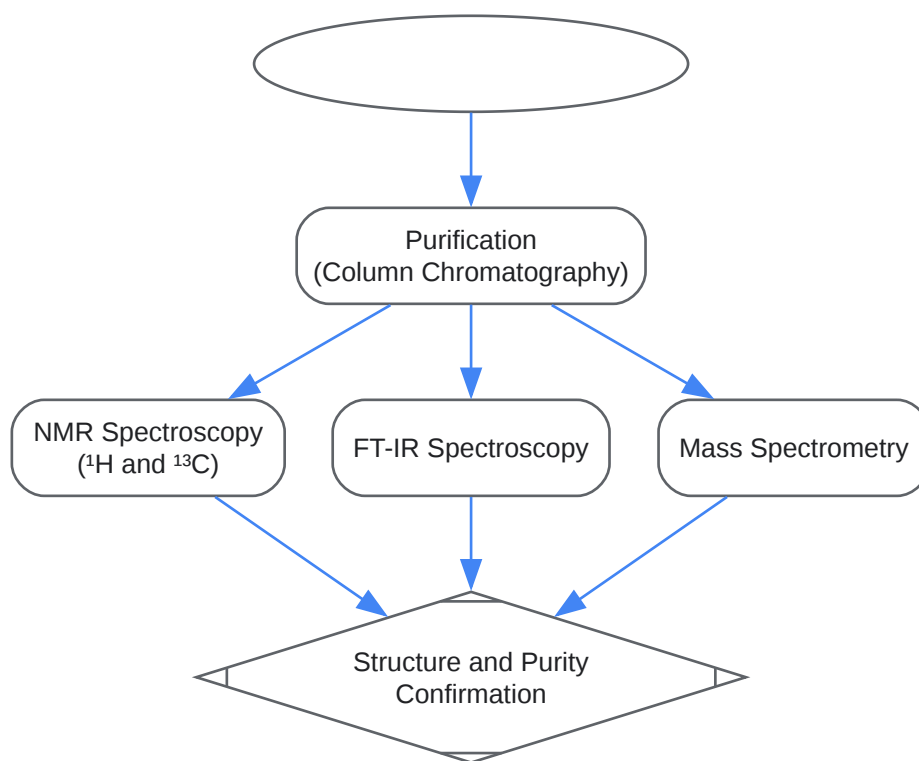
The following diagram illustrates the synthetic pathway for the preparation of Boc-L-leucinol.



[Click to download full resolution via product page](#)

#### Synthetic workflow for Boc-L-leucinol.

The characterization of the synthesized Boc-L-leucinol follows a logical workflow to confirm its structure and purity.



[Click to download full resolution via product page](#)

#### Experimental workflow for characterization.

##### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Boc-L-leucinol | C<sub>11</sub>H<sub>23</sub>NO<sub>3</sub> | CID 7018766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Structure and Stereochemistry of Boc-L-leucinol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b558283#what-is-the-structure-and-stereochemistry-of-boc-l-leucinol]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)